5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
Overview
Description
5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid: is an organic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol . This compound features a benzoic acid core substituted with a methyl group and a 1H-1,2,3-triazol-1-yl group. It is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with 5-methyl-2-iodobenzoic acid and sodium azide.
Reaction Conditions: The reaction is carried out in the presence of a copper catalyst under mild conditions.
Formation of Triazole Ring: The azide group reacts with the alkyne to form the 1H-1,2,3-triazole ring through a cycloaddition reaction.
Purification: The product is purified by recrystallization from a suitable solvent.
Industrial Production Methods:
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions:
5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry:
In chemistry, 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology:
In biological research, this compound is used to study the effects of triazole-containing molecules on biological systems. It is also employed in the development of new drugs and therapeutic agents.
Medicine:
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is used in the synthesis of drug candidates targeting various diseases.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways . The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound is structurally similar but has the triazole ring in a different position.
5-methyl-2-(1H-1,2,4-triazol-1-yl)benzoic acid: Another similar compound with a different triazole ring structure.
Uniqueness:
5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of the 1H-1,2,3-triazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-2-(triazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-5-4-11-12-13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWJXWEWOBHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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